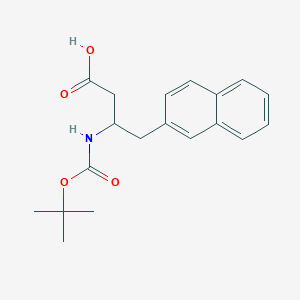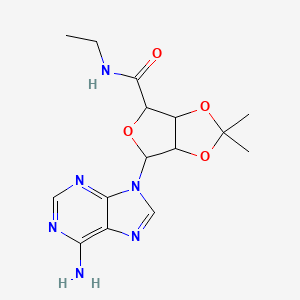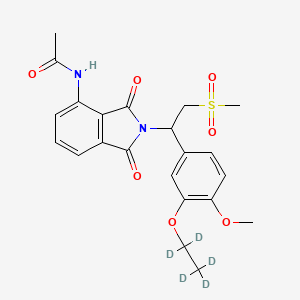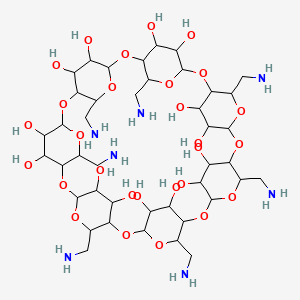
4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group, an acetylamino group, and a deoxy-alpha-D-galactopyranoside moiety with three acetate groups. It is often used in biochemical research and synthetic chemistry due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate typically involves multiple steps. The process begins with the protection of the hydroxyl groups of galactose, followed by the introduction of the acetylamino group. The nitrophenyl group is then attached through a glycosidic bond formation. The final step involves the acetylation of the remaining hydroxyl groups to form the triacetate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The process is often carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.
化学反応の分析
Types of Reactions
4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted acetyl derivatives. These products can have different properties and applications depending on the nature of the substituents.
科学的研究の応用
4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in enzymatic studies to investigate the activity of glycosidases and other enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
類似化合物との比較
Similar Compounds
- 4-Nitrophenyl 2-(acetylamino)-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-glucopyranoside
- 4-Nitrophenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside
Uniqueness
4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate is unique due to its specific configuration and the presence of three acetyl groups. This structure imparts distinct reactivity and functional properties, making it valuable in various applications. The compound’s ability to act as a substrate for specific enzymes and its use in synthetic chemistry highlight its versatility and importance in scientific research.
特性
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGAARHTLJIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)

![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)

